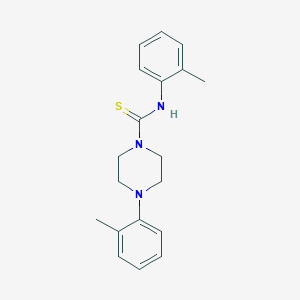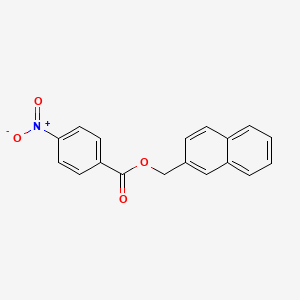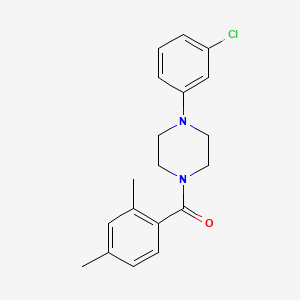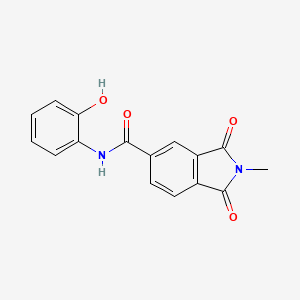![molecular formula C17H17ClN2O4 B5861444 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B5861444.png)
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as etomoxir and is primarily used as an inhibitor of mitochondrial long-chain fatty acid oxidation.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide involves the inhibition of mitochondrial long-chain fatty acid oxidation. This inhibition leads to the accumulation of fatty acids in the cytoplasm, which can then be used for other metabolic processes. The inhibition of mitochondrial long-chain fatty acid oxidation also leads to the reduction of ATP production, which can have a significant impact on cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide have been extensively studied. It has been found to have a significant impact on cellular metabolism, leading to the reduction of ATP production and the accumulation of fatty acids in the cytoplasm. This can have a significant impact on various metabolic processes, including glucose metabolism and lipid metabolism.
实验室实验的优点和局限性
The advantages of using 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide in lab experiments include its potent inhibition of mitochondrial long-chain fatty acid oxidation, which can be used to study various metabolic processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide. These include further studies on its potential use in the treatment of various diseases such as heart failure, diabetes, and cancer. It can also be studied for its potential use in the development of new drugs for the treatment of obesity and metabolic disorders. Additionally, further studies can be conducted to investigate the potential side effects and toxicity of this compound.
In conclusion, 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide is a chemical compound that has potential applications in various fields of scientific research. Its potent inhibition of mitochondrial long-chain fatty acid oxidation makes it a valuable tool for the study of various metabolic processes. Further studies are needed to investigate its potential use in the treatment of various diseases and the development of new drugs.
合成方法
The synthesis of 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide can be achieved by reacting 4-chlorophenol with 4-methoxyphenylacetic acid to form 4-(4-methoxyphenyl)acetylphenol. The resulting product is then reacted with hydrazine hydrate to form the final product, 2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide.
科学研究应用
2-(4-chlorophenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide has been extensively studied in various fields of scientific research. It has been found to be a potent inhibitor of mitochondrial long-chain fatty acid oxidation and has potential applications in the treatment of various diseases such as heart failure, diabetes, and cancer. It has also been studied for its potential use in the development of new drugs for the treatment of obesity and metabolic disorders.
属性
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-6-2-12(3-7-14)10-16(21)19-20-17(22)11-24-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLQCKLSIRPVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)

![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)
![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)


![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)
![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)
![6-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5861425.png)




![isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)